Welcome to the BenchChem Online Store!
molecular formula C15H28N2O3 B1336259 tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS No. 367500-88-7

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Cat. No. B1336259
M. Wt: 284.39 g/mol
InChI Key: NHZHORRSIJNTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07179922B2

Procedure details

To 1-tert-butoxycarbonyl-4-piperidone (200 g, 1.01 mol) in tetrahydrofuran (THF) (1500 ml) was added 4-hydroxypiperidine (78.1 g, 0.77 mol). The resultant slurry was stirred for 30 minutes before cooling the reaction mixture with ice/water, acetic acid (47 ml) is then added (exotherm) which caused precipitation. The slurry was allowed to warm to room temperature before the addition of sodium triacetoxyborohydride (236 g, 1.12 mol) which was washed in with THF (500 ml). The resultant slurry was stirred overnight at room temperature. To the reaction mixture was added water (2000 ml) to give a solution. The solution was then extracted with diethyl ether (3×1800 ml). The aqueous phase was basified with 10% aq NaOH (950 ml) and extracted with dichloromethane (DCM) (3×1500 ml). The combined DCM layers are dried (MgSO4), filtered and the solvent removed to give the sub-titled compound as a yellow viscous oil, (177 g, 81%; MS: (M+H) 285).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
78.1 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
236 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([N:19]2[CH2:20][CH2:21][CH:16]([OH:15])[CH2:17][CH2:18]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
78.1 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
236 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resultant slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added (exotherm) which
CUSTOM
Type
CUSTOM
Details
precipitation
WASH
Type
WASH
Details
was washed in with THF (500 ml)
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added water (2000 ml)
CUSTOM
Type
CUSTOM
Details
to give a solution
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with diethyl ether (3×1800 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (DCM) (3×1500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM layers are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.